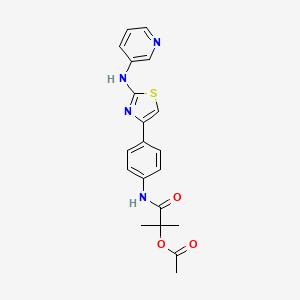
2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate is a complex organic molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyridine, thiazole, and acetate are common in medicinal chemistry and are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of complex molecules like 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related compounds such as 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile involves reactions with benzylidenemalononitrile and subsequent modifications using reagents like triethyl orthoformate and hydrazine hydrate . Similarly, the synthesis of iminothiazolidin-4-one acetate derivatives is achieved through cyclocondensation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such a compound would likely feature a central pyridine ring substituted with an amino thiazole and an acetate group. The presence of these functional groups suggests potential for hydrogen bonding and other non-covalent interactions, which could be crucial for its biological activity. X-ray crystallography has been used to confirm the structure of related molecules, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. For example, the acetate moiety could undergo hydrolysis, while the amino group might participate in nucleophilic substitution reactions. The thiazole ring could engage in electrophilic substitution reactions, as seen in the synthesis of related compounds . Understanding these reactions is essential for modifying the compound to enhance its biological activity or reduce toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of heteroatoms and conjugated systems could affect its solubility, melting point, and stability. Spectroscopic techniques, such as NMR and IR, are typically used to characterize these properties in related compounds . Additionally, computational methods like docking and molecular dynamics simulations can provide insights into the compound's interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, which are pivotal in the development of pharmaceuticals and materials. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, showcasing the versatility of such compounds in creating structurally diverse and potentially biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Activities
Compounds with structural features similar to the one have been studied for their antimicrobial properties. For example, thiazole derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in addressing infectious diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Research
Research into pyridine-thiazole hybrids has revealed significant anticancer activity, particularly against various cancer cell lines. This suggests that derivatives of the compound could be valuable in the development of new anticancer agents, potentially offering selectivity towards cancer cells over normal cells (Ivasechko et al., 2022).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
It is known that thiazole derivatives can have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that they may be influenced by the chemical environment .
Eigenschaften
IUPAC Name |
[2-methyl-1-oxo-1-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)27-20(2,3)18(26)22-15-8-6-14(7-9-15)17-12-28-19(24-17)23-16-5-4-10-21-11-16/h4-12H,1-3H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHMDNSIYROOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2539987.png)
![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)
![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)
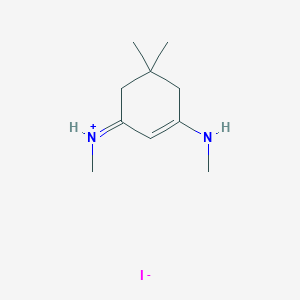
![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)
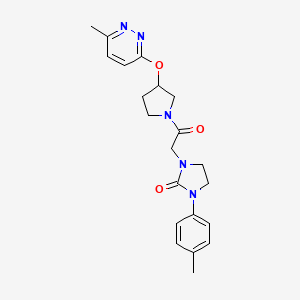
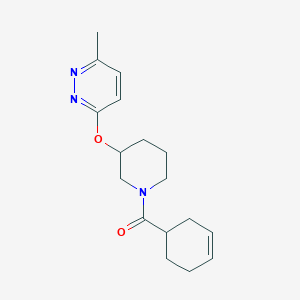
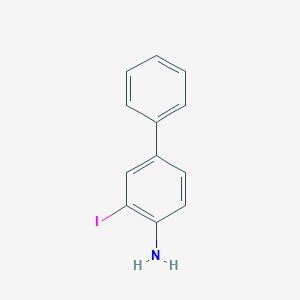
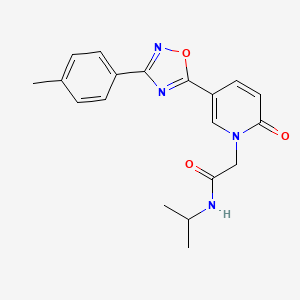

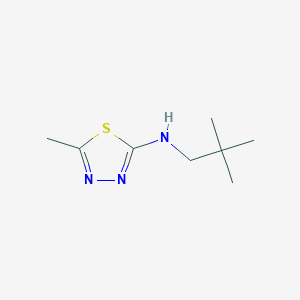
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)